molecular formula C18H20N6O B5542357 3-methyl-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide

3-methyl-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide

Cat. No.: B5542357
M. Wt: 336.4 g/mol
InChI Key: GWMYGVWGLDNPLB-UHFFFAOYSA-N
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Description

3-methyl-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide is a useful research compound. Its molecular formula is C18H20N6O and its molecular weight is 336.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.16985928 g/mol and the complexity rating of the compound is 434. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • New imidazo[1,2-a]pyridines were synthesized, exploring their potential as antisecretory and cytoprotective antiulcer agents. Although lacking significant antisecretory activity, some compounds demonstrated good cytoprotective properties, highlighting the chemical's versatility in drug development (Starrett et al., 1989).
  • Investigation into N-substituted imidazolylbenzamides or benzene-sulfonamides revealed compounds with cardiac electrophysiological activity comparable to sematilide, suggesting potential for development as selective class III agents in treating reentrant arrhythmias (Morgan et al., 1990).
  • A series of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines was designed and synthesized for testing as antirhinovirus agents. The study highlights the structure-activity relationship in developing antiviral agents (Hamdouchi et al., 1999).

Antimicrobial and Antiviral Evaluation

  • Some newly synthesized thienopyrimidine derivatives exhibited pronounced antimicrobial activity, indicating the potential for developing new antimicrobial agents (Bhuiyan et al., 2006).
  • The synthesis and evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents were studied, offering insights into the synthesis of potential therapeutic agents (Rahmouni et al., 2016).

Chemical Synthesis and Structural Analysis

  • Ethyl (2,5-dioxo-1-phenyl-2,3-dihydro-1H,5H-1-benzofuro[3,2-d]imidazo[1,2-a]pyrimidin-3-yl)acetate was synthesized, with structural analysis providing insights into molecular interactions and stability. This contributes to understanding the structural basis of chemical interactions and properties (Deng et al., 2010).

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Future Directions

Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . Therefore, the future directions of imidazole research could involve the development of new drugs and therapies.

Properties

IUPAC Name

3-methyl-N-[2-[[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O/c1-13-4-3-5-15(10-13)18(25)21-7-6-20-16-11-17(23-12-22-16)24-9-8-19-14(24)2/h3-5,8-12H,6-7H2,1-2H3,(H,21,25)(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMYGVWGLDNPLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCCNC2=CC(=NC=N2)N3C=CN=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.